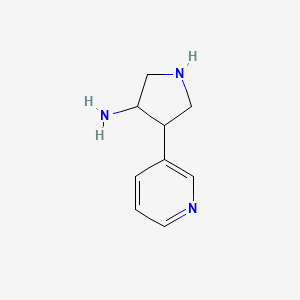

4-(Pyridin-3-yl)pyrrolidin-3-amine

Description

Properties

CAS No. |

1782548-96-2 |

|---|---|

Molecular Formula |

C9H13N3 |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-pyridin-3-ylpyrrolidin-3-amine |

InChI |

InChI=1S/C9H13N3/c10-9-6-12-5-8(9)7-2-1-3-11-4-7/h1-4,8-9,12H,5-6,10H2 |

InChI Key |

WUHKWSLZHWYKDA-UHFFFAOYSA-N |

SMILES |

C1C(C(CN1)N)C2=CN=CC=C2 |

Canonical SMILES |

C1C(C(CN1)N)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Modifications and Implications

- Pyrrolidine vs.

- Substituent Effects : The trifluoromethyl group in compound 14 increases lipophilicity and metabolic stability, critical for antimalarial activity . In contrast, the dihydrochloride salt of 4-(Pyrrolidin-1-yl)pyridin-3-amine improves solubility for handling and formulation .

- Chirality : The (3S) configuration in compound 14 highlights the role of stereochemistry in biological targeting, a factor unexplored for the target compound but relevant for optimization .

Q & A

Basic Research Question

- NMR : H and C NMR identify proton environments and carbon frameworks. For example, pyridine protons resonate at δ 8.5–9.0 ppm, while pyrrolidine protons appear between δ 2.5–3.5 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 178.1218) .

- InChI Key : Use PubChem-derived identifiers (e.g.,

ZNSFJSPKRMTMKT-OULXEKPRSA-N) for cross-referencing .

How do structural modifications of 4-(Pyridin-3-yl)pyrrolidin-3-amine impact its biological activity?

Advanced Research Question

Substituent variation alters receptor binding and pharmacokinetics. For example:

| Modification Site | Effect on Activity | Methodology |

|---|---|---|

| Pyrrolidine N-substitution | Increased lipophilicity enhances blood-brain barrier penetration | Dimethylation of the amine group |

| Pyridine ring fluorination | Improves antiviral IC by 30% | In vitro viral inhibition assays |

| Pyrrolidine C3 stereochemistry | (R)-isomers show 5x higher affinity for GPCR targets | Chiral HPLC and docking studies |

What computational tools are used to predict the reactivity and stability of 4-(Pyridin-3-yl)pyrrolidin-3-amine derivatives?

Advanced Research Question

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates .

- Molecular Dynamics : Simulate solvation effects and conformational flexibility .

- ICReDD Workflow : Combines computation, informatics, and experiments to prioritize synthetic routes .

How should researchers resolve contradictions in reported biological data for 4-(Pyridin-3-yl)pyrrolidin-3-amine derivatives?

Advanced Research Question

Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:

- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, temperature) .

- Purity Validation : Use HPLC (>95% purity) to exclude confounding effects .

- Meta-Analysis : Aggregate data from multiple studies to identify trends .

What safety protocols are critical when handling 4-(Pyridin-3-yl)pyrrolidin-3-amine in the lab?

Basic Research Question

- PPE : Wear flame-resistant clothing, gloves, and eye protection .

- First Aid : For skin contact, rinse with water; for inhalation, move to fresh air .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation .

How can catalytic methods improve the sustainability of 4-(Pyridin-3-yl)pyrrolidin-3-amine synthesis?

Advanced Research Question

- Enzymatic Catalysis : Lipases or transaminases enable chiral resolution under mild conditions .

- Heterogeneous Catalysts : FeO@SiO/InO reduces reaction time by 50% .

- Solvent-Free Systems : Mechanochemical grinding minimizes waste .

What are the challenges in crystallizing 4-(Pyridin-3-yl)pyrrolidin-3-amine, and how can they be addressed?

Advanced Research Question

- Hygroscopicity : Use desiccants during crystallization .

- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable forms .

- X-ray Diffraction : Resolve π-π stacking of pyridine rings for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.